2-氨基-N-异丙基-3-苯基-DL-丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the preparation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives was achieved, and their muscle relaxant and anticonvulsant activities were evaluated . Another study reported the efficient chiral synthesis of an enantiomer of a β-receptor antagonist, starting from cheap materials and using enantiopure chiral reagents . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was performed by stirring specific precursors in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of "2-Amino-N-isopropyl-3-phenyl-DL-propanamide."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of an anticancer drug candidate was determined to crystallize in the orthorhombic system with specific unit cell parameters, and the structure exhibits intermolecular hydrogen bonds . Another compound's crystal structure was identified as belonging to the monoclinic system, with detailed space group and cell parameters provided . These studies highlight the importance of crystallography in understanding the molecular structure, which is crucial for the analysis of "2-Amino-N-isopropyl-3-phenyl-DL-propanamide."

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include amine exchange reactions, as seen in the preparation of isomeric N-Benzyl-3-[(chlorophenyl)amino] propanamides . These reactions are typically followed by various spectroscopic techniques to confirm the structures of the synthesized compounds. The reactivity and interactions of the amino and propanamide groups are central to these syntheses and would be relevant for the synthesis and reaction analysis of "2-Amino-N-isopropyl-3-phenyl-DL-propanamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their molecular structures and biological activities. For instance, the hydrophobicity of the compounds was found to correlate with muscle relaxant activity . The enantiomeric excess of a synthesized β-receptor antagonist was determined by chiral HPLC, indicating the importance of chirality in the biological activity of these compounds . The safety and potency of synthesized compounds were also assessed through acute toxicity studies and seizure test models . These analyses provide a foundation for predicting the properties of "2-Amino-N-isopropyl-3-phenyl-DL-propanamide," which would likely exhibit similar characteristics.

科学研究应用

氨基酸检测的生物传感器

2-氨基-N-异丙基-3-苯基-DL-丙酰胺作为一种与氨基酸结构相关的化合物,在氨基酸检测的生物传感器方面具有相关性。生物传感器由于其简单、快速、特异性和高灵敏度,对于检测各种样品中的氨基酸非常有利。它们对体内应用特别有益,包括监测脑部疾病中的氨基酸水平。氨基酸生物传感器的开发和优化可能涉及类似 2-氨基-N-异丙基-3-苯基-DL-丙酰胺的类似物,以增强选择性或灵敏度 (Pundir, Lata, & Narwal, 2018).

药理性质和分子机制

与 2-氨基-N-异丙基-3-苯基-DL-丙酰胺结构相关的化合物可能会被研究其药理特性。对类似物的研究可以揭示治疗潜力,突出抗炎、镇痛、解痉和抗肿瘤活性。此类研究提供了在生化和分子水平上针对各种疾病的治疗作用概述,强调了该化合物在药物开发中的作用 (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

药物代谢中的化学抑制剂

2-氨基-N-异丙基-3-苯基-DL-丙酰胺及其类似物也可能与细胞色素 P450 同工型的化学抑制剂研究相关,细胞色素 P450 同工型对药物代谢至关重要。该领域的研究对于了解药物-药物相互作用和改善药物安全性非常重要。选择性抑制剂有助于破译特定 CYP 同工型在药物代谢中的作用,从而深入了解具有相似结构化合物的潜在临床意义 (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

高血压中的单胺氧化酶抑制剂

针对高血压的单胺氧化酶抑制剂的研究可能会涉及类似 2-氨基-N-异丙基-3-苯基-DL-丙酰胺的化合物。此类研究探讨了单胺氧化酶抑制剂的降压作用,为探索治疗高血压的新型治疗剂奠定了基础 (Maxwell, Bernstein, Roth, & Kleeman, 1960).

属性

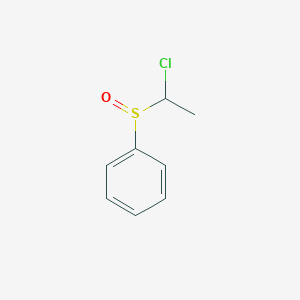

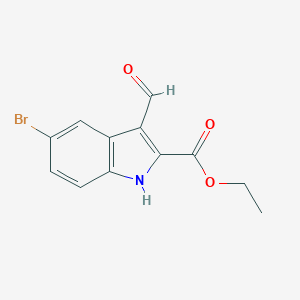

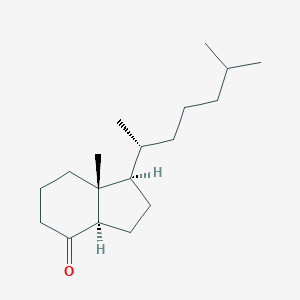

IUPAC Name |

2-amino-3-phenyl-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBKTHZSPNCTEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-isopropyl-3-phenyl-DL-propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)